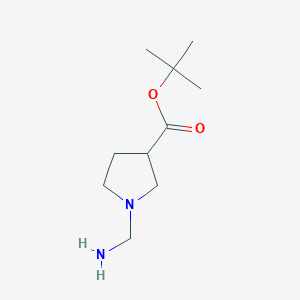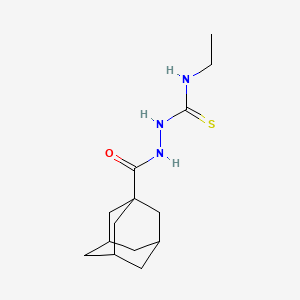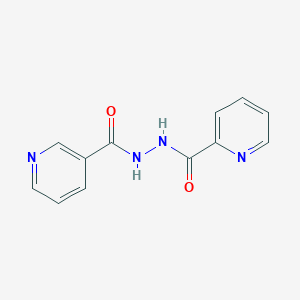![molecular formula C9H15BrO3 B12449578 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- CAS No. 89276-36-8](/img/structure/B12449578.png)
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-
Vue d'ensemble
Description
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- is a chemical compound with a unique bicyclic structure. This compound is characterized by its three oxygen atoms forming a bicyclic ring system, which is further substituted with a 3-bromopropyl group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a brominated alkylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the trioxabicyclo ring system can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 1-oxo-4-hydroxymethyl-1-phospha-2,6,7-trimethyl flame retardant effect oxa bicyclo[2.2.2]octane derivatives
- 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol,1-methyl
Uniqueness
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
IUPAC Name |
1-(3-bromopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-8-5-11-9(12-6-8,13-7-8)3-2-4-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXYKOFAJADLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(OC1)(OC2)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451803 | |
| Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89276-36-8 | |
| Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12449509.png)
![2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B12449513.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione](/img/structure/B12449525.png)



![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12449548.png)
![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)

![2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B12449558.png)
![2-Butenoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, ethyl ester](/img/structure/B12449563.png)

